molecular formula C11H22N2O3 B12929847 tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate

tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B12929847
M. Wt: 230.30 g/mol
InChI Key: YPEOPIFEBCXKLX-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a morpholine ring

Chemical Reactions Analysis

tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite and other tert-butyl derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used in the synthesis of various organic compounds due to its reactivity and stability. In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it may be explored for its potential therapeutic effects, although specific applications in this field are still under investigation. Industrially, it is used in the production of various chemicals and materials due to its efficient synthesis and versatile reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions .

Comparison with Similar Compounds

tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as other tert-butyl derivatives and morpholine-based compounds. Its uniqueness lies in its specific structural features, which confer distinct reactivity and stability. Similar compounds include tert-butyl nitrite and other tert-butyl esters, which share some reactivity patterns but differ in their specific applications and properties .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1

InChI Key

YPEOPIFEBCXKLX-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CN

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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